

Application Note: Reaction Conditions & Protocols for 2-Methylmorpholine Hydrochloride

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Compound of Interest

Compound Name: 2-Methylmorpholine hydrochloride

CAS No.: 59229-57-1

Cat. No.: B1592565

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Executive Summary

2-Methylmorpholine hydrochloride (2-MM[1][2][3]·HCl) is a critical chiral building block in the synthesis of kinase inhibitors, receptor antagonists, and metabolic modulators. While the hydrochloride salt offers superior shelf-stability and crystallinity compared to the hygroscopic, volatile free base, its application in synthesis requires precise "activation" (neutralization) protocols.

This guide provides field-proven methodologies for overcoming the solubility and reactivity challenges associated with the salt form. It details in-situ vs. ex-situ free-basing strategies, solvent compatibility matrices, and optimized reaction conditions for amide couplings and nucleophilic substitutions.[3]

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

Understanding the dual nature of 2-MM·HCl—as a stable storage form versus a reactive intermediate—is the foundation of successful synthesis.

Property	Specification
Chemical Name	2-Methylmorpholine hydrochloride
CAS Number	168038-14-0 (R-isomer) / 22047-25-2 (S-isomer)
Molecular Formula	C ₅ H ₁₁ NO ^{[1][2][3][4][5]} · HCl
Molecular Weight	137.61 g/mol
Appearance	White to off-white crystalline solid
Solubility (Salt)	High: Water, Methanol, DMSO. ^[3] Low: DCM, Toluene, THF. ^[3]
Solubility (Free Base)	High: DCM, THF, Toluene, Ethers. ^[3] Miscible with water. ^{[1][2][3]}
pKa (Conjugate Acid)	~8.4 (Estimated based on morpholine core)
Hygroscopicity	High (Store in desiccator)

Critical Handling: The "Salt Factor"

The Causality of Failure: A common failure mode in using 2-MM·HCl is the assumption of reactivity in non-polar solvents. The HCl salt is insoluble in standard organic solvents (DCM, THF) and the amine nitrogen is protonated (ngcontent-ng-c3230145110="" _ngghost-ng-c1768664871="" class="inline ng-star-inserted">

), rendering it non-nucleophilic.

Strategic Choice:

- Use In-Situ Neutralization for standard amide couplings or S_NAr reactions where inorganic byproducts can be washed away.^[3]
- Use Ex-Situ Free-Basing for transition-metal catalyzed cross-couplings (Buchwald-Hartwig) where amine salts or excess base may poison the catalyst.^[3]

Experimental Protocols

Protocol A: Ex-Situ Preparation of Free Base (2-Methylmorpholine)

Use this protocol when the reaction is sensitive to salts or requires strictly anhydrous non-polar conditions.

Reagents:

- **2-Methylmorpholine hydrochloride** (10.0 g, 72.9 mmol)[3]
- Sodium Hydroxide (50% w/w aq.[3] solution) or KOH pellets
- Dichloromethane (DCM) or Diethyl Ether[3]
- Magnesium Sulfate (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">)

Step-by-Step Methodology:

- **Dissolution:** Dissolve 10.0 g of 2-MM·HCl in a minimum amount of water (approx. 15-20 mL). [3] The solution will be slightly acidic.[3]
- **Basification:** Cool the solution to 0°C. Slowly add 50% NaOH solution dropwise with stirring until pH > 12. Note: The solution may become cloudy as the organic free base separates.
- **Extraction:** Extract the aqueous mixture with DCM (3 x 30 mL). The product is highly soluble in DCM.[3]
- **Drying:** Combine organic layers and dry over anhydrous for 15 minutes.
- **Filtration & Concentration:** Filter off the desiccant.[3] Carefully concentrate the filtrate under reduced pressure (Rotavap).[3][4]

- Critical: 2-Methylmorpholine free base is volatile (BP ~135°C).[3] Do not use high vacuum or excessive heat (>40°C).[3]
- Yield Check: Weigh the resulting colorless oil. Theoretical yield for free base is ~7.3 g.[3]

Protocol B: In-Situ Activation for Amide Coupling

Ideal for high-throughput synthesis (HATU/EDC couplings).[3]

Reagents:

- Carboxylic Acid Substrate (1.0 equiv)[3]
- **2-Methylmorpholine hydrochloride** (1.2 equiv)[3]
- Coupling Reagent (HATU or T3P) (1.2 - 1.5 equiv)[3]
- Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine)[3]
- Solvent: DMF or DMF/DCM (1:1)[3]

Step-by-Step Methodology:

- Activation: In a reaction vial, dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M concentration). Add DIPEA (1.0 equiv) and HATU (1.2 equiv).[3] Stir for 5-10 minutes to form the active ester.[3]
- Salt Neutralization: In a separate vial, suspend 2-MM·HCl (1.2 equiv) in DMF.[3] Add DIPEA (2.5 equiv).[3]
 - Why 2.5 equiv? 1.0 equiv neutralizes the HCl salt, 1.0 equiv acts as the proton scavenger for the coupling, and 0.5 equiv ensures basicity.
- Addition: Add the neutralized amine solution to the activated acid mixture.
- Reaction: Stir at Room Temperature (RT) for 2-12 hours. Monitor by LCMS.[3]
- Workup: Dilute with EtOAc, wash with Sat. [ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">](#)

(removes unreacted acid), Water, and Brine.

Optimization & Troubleshooting Matrix

The following table summarizes how to tune reaction conditions based on the specific transformation.

Reaction Type	Solvent System	Base Selection	Temp	Critical Notes
Amide Coupling	DMF, DMAc, DCM	DIPEA, TEA (3-4 equiv)	0°C RT	Ensure amine salt is fully dissolved/neutralized before adding to activated ester.
SNAr (Aryl Halide)	DMSO, NMP, Acetonitrile		60-100°C	Inorganic bases work well here. Heat is usually required to drive the substitution. [3]
Reductive Amination	DCE, MeOH, THF	TEA (1 equiv)	RT	Pre-stir amine salt with TEA for 30 min before adding aldehyde.
Buchwald-Hartwig	Toluene, Dioxane	NaOtBu, LiHMDS	80-110°C	Avoid HCl salt. Use Protocol A to generate free base first to

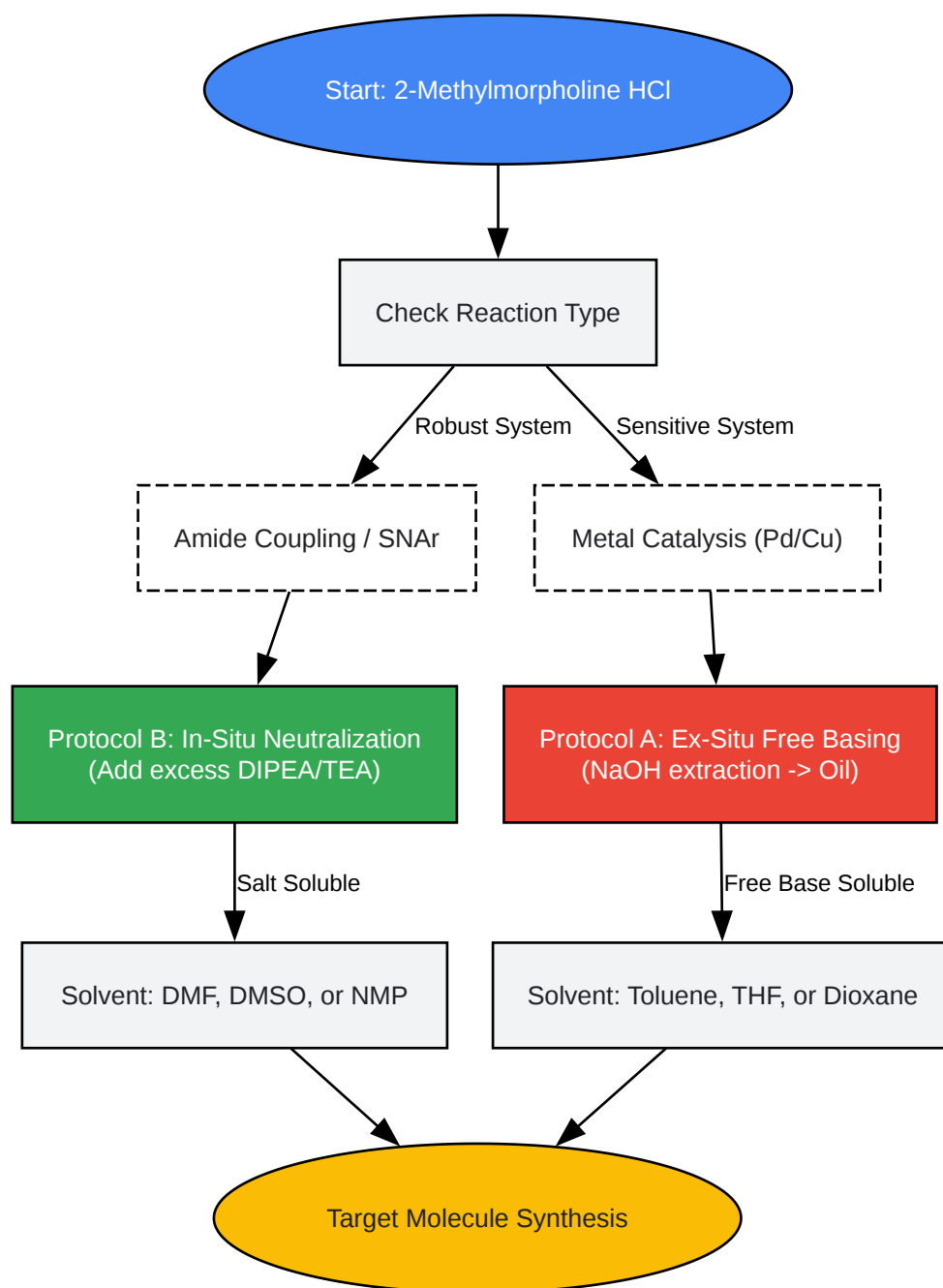
prevent catalyst
poisoning.[3]

Troubleshooting Guide

- Problem: Low Yield in DCM/THF.
 - Root Cause: The HCl salt is insoluble in these solvents, preventing reaction.[3]
 - Solution: Switch to DMF or use Protocol A (Ex-Situ Free Basing).[3]
- Problem: Racemization of chiral center.
 - Root Cause: Excessive heat or strong base usage over prolonged periods.[3]
 - Solution: Keep temperature <40°C during free-basing. Use milder bases (DIPEA) instead of hydrides.[3]

Visualization of Workflows

Figure 1: Decision Logic for 2-Methylmorpholine Usage[3]



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Caption: Decision tree for selecting the appropriate activation method based on downstream reaction sensitivity.

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